![molecular formula C17H26N2O3 B3001342 Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate CAS No. 903864-01-7](/img/structure/B3001342.png)
Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3311~3,7~]decane]-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved using a cyclopentane derivative and a tricyclo[3.3.1.1~3,7~]decane precursor under acidic or basic conditions.
Introduction of the Diaza Group: The diaza functionality is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the spirocyclic intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various amines or alkyl halides under basic conditions
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted diaza derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, where the compound acts as an inhibitor or activator, and receptors, where it can modulate signaling pathways. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate
- Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxamide
- Methyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate
Uniqueness
Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and interaction with biological systems. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
ethyl 5,7-dimethyl-6-oxospiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,2'-cyclopentane]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-22-13(20)12-6-5-7-17(12)18-8-15(2)9-19(17)11-16(3,10-18)14(15)21/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIUGGXAZCQVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC12N3CC4(CN2CC(C3)(C4=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
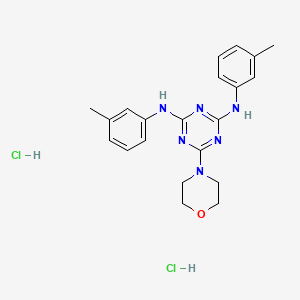


![N-[2-(4-Methoxy-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001262.png)
![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3001268.png)
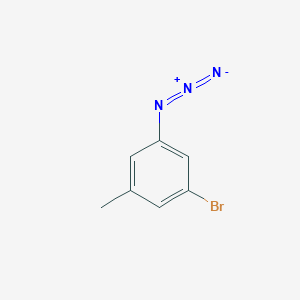
![2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B3001274.png)
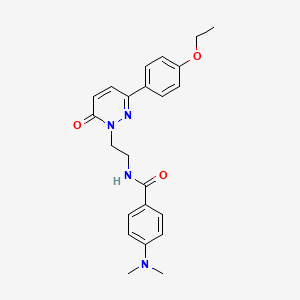
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3001276.png)
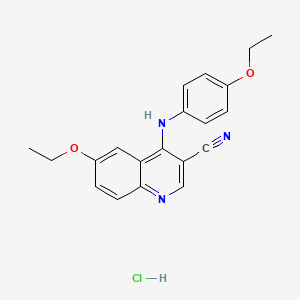
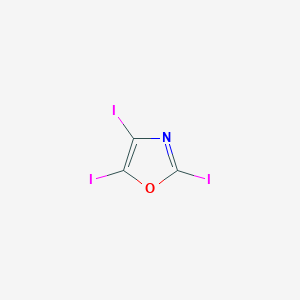
![2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3001281.png)
![4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3001282.png)
